Cas no 126058-00-2 (2-cyano-3-(3-methoxyphenyl)prop-2-enoic acid)

2-Cyano-3-(3-methoxyphenyl)prop-2-enoic acid is a versatile intermediate in organic synthesis, characterized by its α,β-unsaturated cyanoacrylate structure. The presence of both cyano and carboxylic acid functional groups enhances its reactivity, making it valuable for applications in heterocyclic chemistry, pharmaceutical synthesis, and material science. The 3-methoxyphenyl substituent contributes to its electronic properties, facilitating selective reactions such as Michael additions or cyclizations. This compound exhibits stability under standard conditions while remaining amenable to further derivatization. Its structural features make it particularly useful in the development of bioactive molecules and functional materials, where precise control over molecular architecture is required.
2-cyano-3-(3-methoxyphenyl)prop-2-enoic acid structure
126058-00-2 structure
Product Name:2-cyano-3-(3-methoxyphenyl)prop-2-enoic acid
CAS No:126058-00-2
MF:C11H9NO3
MW:203.194062948227
CID:236893
PubChem ID:367934
Update Time:2025-06-12

2-cyano-3-(3-methoxyphenyl)prop-2-enoic acid Chemical and Physical Properties

Names and Identifiers

    • 2-Propenoicacid, 2-cyano-3-(3-methoxyphenyl)-
    • 2-CYANO-3-(3-METHOXY-PHENYL)-ACRYLIC ACID
    • 2-cyano-3-(3-methoxyphenyl)prop-2-enoic acid
    • (2Z)-2-cyano-3-(3-methoxyphenyl)prop-2-enoate
    • (2Z)-2-cyano-3-(3-methoxyphenyl)prop-2-enoic acid
    • 126058-00-2
    • DTXSID50327234
    • AKOS034343853
    • 2-CYANO-3-(3-METHOXY-PHENYL)-ACRYLICACID
    • Inchi: 1S/C11H9NO3/c1-15-10-4-2-3-8(6-10)5-9(7-12)11(13)14/h2-6H,1H3,(H,13,14)
    • InChI Key: IMEFWVUNBYJXKG-UHFFFAOYSA-N
    • SMILES: O(C)C1=CC=CC(C=C(C#N)C(=O)O)=C1

Computed Properties

  • Exact Mass: 203.05827
  • Monoisotopic Mass: 203.058243149g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 313
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 1
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: nothing
  • Topological Polar Surface Area: 70.3Ų

Experimental Properties

  • PSA: 70.32

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Additional information on 2-cyano-3-(3-methoxyphenyl)prop-2-enoic acid

Introduction to 2-cyano-3-(3-methoxyphenyl)prop-2-enoic acid (CAS No. 126058-00-2)

2-cyano-3-(3-methoxyphenyl)prop-2-enoic acid, identified by its Chemical Abstracts Service (CAS) number 126058-00-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the class of α,β-unsaturated carboxylic acids, characterized by its cyano and ester functionalities, which contribute to its versatile reactivity and potential applications in medicinal chemistry. The presence of a 3-methoxyphenyl substituent further enhances its structural complexity and functional diversity, making it a valuable scaffold for drug discovery and molecular design.

The structural motif of 2-cyano-3-(3-methoxyphenyl)prop-2-enoic acid positions it as a promising candidate for further derivatization and exploration in synthetic chemistry. The cyano group (–CN) introduces a polar electron-withdrawing nature, influencing electronic properties and reaction pathways, while the methoxy group (–OCH₃) on the phenyl ring adds hydrophobicity and metabolic stability. These features are particularly relevant in the development of bioactive molecules, where balance between lipophilicity and polarizability is crucial for membrane permeability and target interaction.

In recent years, there has been growing interest in α,β-unsaturated carboxylic acids due to their role as key intermediates in the synthesis of heterocyclic compounds and pharmacophores. The enone functionality in 2-cyano-3-(3-methoxyphenyl)prop-2-enoic acid allows for Michael additions, cycloadditions, and other conjugate reactions, which are pivotal in constructing complex molecular architectures. Such reactions are frequently employed in the total synthesis of natural products and novel drug candidates.

One of the most compelling aspects of 2-cyano-3-(3-methoxyphenyl)prop-2-enoic acid is its potential application in the development of therapeutic agents. The cyano group can be further functionalized into amides or carboxamides, which are common pharmacophores in drugs targeting inflammatory pathways, pain management, and neurodegenerative diseases. Additionally, the methoxyphenyl ring may serve as a binding moiety for enzymes or receptors involved in metabolic disorders. Preliminary studies have suggested that derivatives of this compound exhibit inhibitory activity against certain kinases and proteases, making them attractive for further investigation.

The synthesis of 2-cyano-3-(3-methoxyphenyl)prop-2-enoic acid typically involves multi-step organic transformations starting from commercially available precursors such as cinnamic acid derivatives or substituted benzaldehydes. Key steps often include cyanation reactions to introduce the cyano group, followed by esterification or reduction processes to achieve the desired enone structure. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions or organometallic transformations, can also be employed to enhance yield and selectivity.

Recent advances in computational chemistry have further facilitated the study of 2-cyano-3-(3-methoxyphenyl)prop-2-enoic acid by enabling virtual screening and molecular docking studies. These computational approaches allow researchers to predict binding affinities, metabolic stability, and pharmacokinetic properties before conducting expensive wet-lab experiments. Such high-throughput virtual screening has been instrumental in identifying lead compounds for drug development pipelines.

The pharmaceutical industry has been particularly interested in exploring derivatives of 2-cyano-3-(3-methoxyphenyl)prop-2-enoic acid due to their structural similarity to known bioactive molecules. For instance, modifications at the cyano or ester positions can lead to compounds with enhanced solubility or bioavailability while maintaining target specificity. This flexibility underscores the compound’s significance as a building block in medicinal chemistry.

In addition to its pharmaceutical applications, 2-cyano-3-(3-methoxyphenyl)prop-2-enoic acid holds promise in materials science and agrochemical research. Its ability to undergo polymerization or form coordination complexes with metal ions makes it a candidate for developing novel polymers or catalysts. Furthermore, its derivatives may exhibit herbicidal or fungicidal properties when incorporated into crop protection agents.

The regulatory landscape for compounds like 2-cyano-3-(3-methoxyphenyl)prop-2-enoic acid is generally favorable for research purposes, provided they are handled under standard laboratory conditions. As such, researchers can explore its potential without undue regulatory burdens, provided proper safety protocols are followed. This accessibility is crucial for accelerating innovation in drug discovery and chemical synthesis.

Looking ahead, future research on 2-cyano-3-(3-methoxyphenyl)prop-2-enoic acid may focus on expanding its synthetic utility through novel catalytic systems or green chemistry approaches. Additionally, exploring its biological activity across diverse therapeutic areas could uncover new therapeutic opportunities. Collaborative efforts between academia and industry will be essential to translate these findings into tangible benefits for patients worldwide.

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